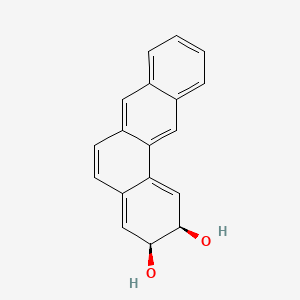
Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis- is a polycyclic aromatic hydrocarbon (PAH) derivative It is a compound with a complex structure consisting of fused benzene rings and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis- typically involves the cyclization of appropriate precursors. One common method is the cyclization of lactone derivatives followed by sequential modifications . Another approach involves the photocyclization of divinylterphenyl derivatives or tandem radical cyclization of (Z,Z)-1,4-bis(2-iodostyryl)benzene derivatives . These methods often require specific reaction conditions, such as the presence of catalysts, controlled temperatures, and specific solvents.
Industrial Production Methods
Industrial production of Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis- is less common due to its specialized applications. the methods used in laboratory synthesis can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Research on this compound helps understand the biological effects of PAHs, including their interactions with enzymes and DNA.
Medicine: It is studied for its potential carcinogenic properties and its role in the development of cancer.
Industry: Although not widely used industrially, it serves as a reference compound in environmental studies to monitor PAH pollution.
Wirkmechanismus
The mechanism of action of Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis- involves its interaction with biological molecules. It can be metabolized by cytochrome P450 enzymes and epoxide hydrolase, leading to the formation of dihydrodiols . These metabolites can bind to DNA and proteins, potentially causing mutations and other biological effects. The molecular targets and pathways involved include DNA, enzymes, and cellular receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benz(a)anthracene: A parent compound with similar structure but without the hydroxyl groups.
Benzo(a)pyrene: Another PAH with a similar structure but different biological properties.
Chrysene: A PAH with four fused benzene rings, similar to Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis-.
Uniqueness
Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis- is unique due to the presence of hydroxyl groups and its specific dihydro configuration. These structural features influence its chemical reactivity and biological interactions, distinguishing it from other PAHs.
Eigenschaften
CAS-Nummer |
58409-56-6 |
|---|---|
Molekularformel |
C18H14O2 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
(2R,3S)-2,3-dihydrobenzo[a]anthracene-2,3-diol |
InChI |
InChI=1S/C18H14O2/c19-17-9-14-6-5-13-7-11-3-1-2-4-12(11)8-15(13)16(14)10-18(17)20/h1-10,17-20H/t17-,18+/m0/s1 |
InChI-Schlüssel |
SXKUZXRQYVNQKT-ZWKOTPCHSA-N |
Isomerische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C[C@@H]([C@@H](C=C43)O)O |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=CC(C(C=C43)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


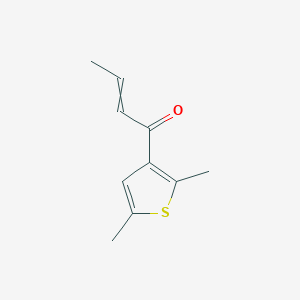
![3,6,8-Trimethyl-4-oxo-4lambda~5~-pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14621175.png)
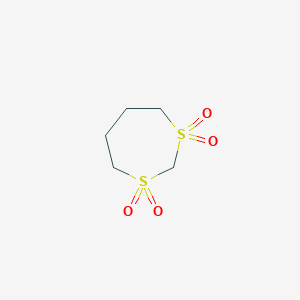
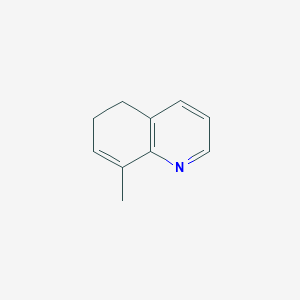

![7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14621210.png)
![3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B14621212.png)
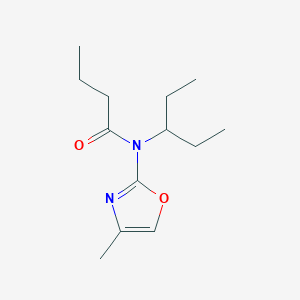
![Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14621220.png)

![2,2'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14621240.png)
![2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one](/img/structure/B14621246.png)
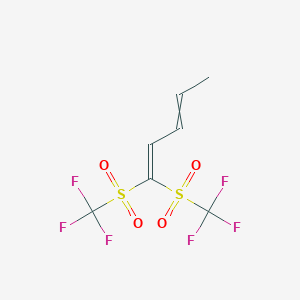
![Imidazole, 2-fluoro-5-[2-carboxyvinyl]-](/img/structure/B14621257.png)
